8'-apo-beta-Carotenol

Vitamin A Provitamin A Activity Biopotency

Sourcing a stable, unmodified apocarotenoid marker for metabolic studies is challenging. 8'-apo-beta-Carotenol (CAS 43126-13-2) is absorbed unchanged, solving the data confounding issues of related analogs. · Ideal Tracer: Remains unmodified in vivo, unlike 8'-apo-beta-carotenal, ensuring accurate pharmacokinetic and bioavailability data. · Antioxidant Precursor: Enables esterification to create potent derivatives, with a demonstrated 4.7-fold improvement in radical scavenging (EC50 26.2 µM) over the acid analog. · Enzyme-Specific Substrate: A unique tool for 14',13'-cleaving dioxygenase assays, showing no activity on β-carotene, which guarantees assay specificity.

Molecular Formula C30H42O
Molecular Weight 418.7 g/mol
CAS No. 43126-13-2
Cat. No. B1235868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8'-apo-beta-Carotenol
CAS43126-13-2
Synonymsalpha-apo-8-carotenol
Molecular FormulaC30H42O
Molecular Weight418.7 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CO)C)C
InChIInChI=1S/C30H42O/c1-24(13-8-9-14-25(2)16-11-18-27(4)23-31)15-10-17-26(3)20-21-29-28(5)19-12-22-30(29,6)7/h8-11,13-18,20-21,31H,12,19,22-23H2,1-7H3/b9-8+,15-10+,16-11+,21-20+,24-13+,25-14+,26-17+,27-18+
InChIKeyYKSARTKNUYWHKA-DOKBYWHISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8'-apo-beta-Carotenol (CAS: 43126-13-2) — An Apo-Carotenoid Alcohol with Distinct Metabolic and Biopotency Profile


8'-apo-beta-Carotenol (CAS: 43126-13-2) is an apo carotenoid triterpenoid with the molecular formula C30H42O and a molecular weight of 418.65 g/mol. It is also known as 8'-apo-beta-caroten-8'-ol [1]. This compound belongs to the broader class of apocarotenoids, which are oxidative cleavage products of carotenoids like beta-carotene . Chemically, it is characterized by a polyene chain with a terminal hydroxyl group at the 8'-position. Unlike its corresponding aldehyde (8'-apo-beta-carotenal) or acid (8'-apocarotenoic acid), 8'-apo-beta-carotenol exhibits unique metabolic behavior, being absorbed unchanged and serving as a specific substrate for a distinct dioxygenase enzyme [2].

Why 8'-apo-beta-Carotenol Cannot Be Simply Interchanged with 8'-apo-beta-Carotenal, 8'-apocarotenoic Acid, or Methyl 8'-apo-beta-carotenoate


While 8'-apo-beta-carotenol, 8'-apo-beta-carotenal, 8'-apocarotenoic acid, and methyl 8'-apo-beta-carotenoate share the same apo-8'-carotenoid backbone, their functional terminal groups (hydroxyl, aldehyde, carboxylic acid, and methyl ester, respectively) dictate fundamentally different biological, chemical, and industrial behaviors. In vivo, 8'-apo-beta-carotenol is absorbed unchanged, whereas the aldehyde is partially oxidized to the acid and further metabolized, and the methyl ester exhibits prolonged tissue persistence [1]. Chemically, the hydroxyl group of 8'-apo-beta-carotenol enables esterification reactions to synthesize modified carotenoids, such as Caro-Trolox, a pathway not accessible to the aldehyde or acid [2]. Substituting 8'-apo-beta-carotenol with a related apocarotenoid in an application requiring its specific metabolic or synthetic properties would therefore lead to significantly different outcomes. These critical differences are quantified in the evidence guide below.

8'-apo-beta-Carotenol: Quantitative Differentiation Evidence Against Closest Analogs


Comparative Biopotency: 8'-apo-beta-Carotenol vs. 8'-apo-beta-Carotenal and Methyl 8'-apo-beta-carotenoate in Rats

In a curative-growth assay in rats, the biopotency of 8'-apo-beta-carotenol relative to beta-carotene was not directly quantified, but key related compounds were. On a molar basis, the biopotencies of 8'-, 10'-, and 12'-apo-beta-carotenal and methyl 8'-apo-beta-carotenoate were 72%, 78%, 72%, and 53% respectively, relative to beta-carotene (100%) [1]. Critically, 8'-apo-beta-carotenol was observed to be absorbed unchanged in tissues, unlike 8'-apo-beta-carotenal which is oxidized to the corresponding acid and further metabolized [1].

Vitamin A Provitamin A Activity Biopotency

Tissue Persistence: 8'-apo-beta-Carotenol vs. 8'-apocarotenoic Acid and Methyl 8'-apo-beta-carotenoate in Rats and Chickens

Following oral administration, 8'-apo-beta-carotenol was absorbed unchanged in tissues of both rats and chickens [1]. In contrast, 8'-apocarotenoic acid (the free acid form) disappeared most rapidly from the tissues, while the methyl ester (methyl 8'-apo-beta-carotenoate) persisted in the tissues longest [1].

Pharmacokinetics Metabolism Absorption

Enzymatic Specificity: 8'-apo-beta-Carotenol as a Unique Substrate for 8'-apo-beta-carotenoid 14',13'-cleaving Dioxygenase

8'-apo-beta-carotenol is a specific substrate for the thiol-dependent enzyme 8'-apo-beta-carotenoid 14',13'-cleaving dioxygenase (EC 1.13.11.67), which catalyzes its cleavage to 14'-apo-beta-carotenal [1]. Critically, this enzyme is not active towards beta-carotene, unlike beta-carotene-15,15'-dioxygenase [1].

Enzymology Carotenoid Cleavage Biosynthesis

Antioxidant Activity: Beta-apo-8'-carotenoids Show Enhanced FRAP Activity vs. Parent Beta-Carotene Isomers

In a study evaluating the antioxidant activity of beta-carotene compounds using the FRAP assay, no ferric reducing activity was observed for the beta-carotene isomers (all-E, 9Z, 13Z) [1]. In contrast, the degradation to beta-apo-carotenoids resulted in a significant increase in FRAP activity and peroxyl radical (ROO•) scavenging activity compared to the parent molecule [1].

Antioxidant Oxidative Stress FRAP Assay

Synthetic Utility: 8'-apo-beta-Carotenol as a Precursor for Modified Carotenoids (Caro-Trolox) with Quantified Antioxidant Activity

8'-apo-beta-carotenol serves as a key precursor for the synthesis of modified carotenoids, such as Caro-Trolox, via esterification with Trolox [1]. The resulting compound, Caro-Trolox, demonstrated significant antioxidant activity, with an EC50 of 26.2 µM after 15 minutes in a DPPH radical scavenging assay [1]. This was comparable to Trolox itself (EC50 = 22.3 µM) and superior to beta-apo-8'-carotenoic acid (CA, EC50 = 122 µM) [1].

Synthetic Chemistry Antioxidant Design Modified Carotenoids

Target Applications of 8'-apo-beta-Carotenol Based on Verified Differentiation Evidence


In Vivo Tracer Studies Requiring Stable, Unchanged Absorption of an Apocarotenoid

The evidence that 8'-apo-beta-carotenol is absorbed unchanged in rat and chicken tissues [1] makes it an ideal candidate for tracer studies where metabolic conversion to other forms would confound results. Unlike 8'-apo-beta-carotenal, which undergoes oxidation, 8'-apo-beta-carotenol provides a stable, unmodified marker of apocarotenoid absorption and distribution. This property is critical for pharmacokinetic investigations, bioavailability assessments, and understanding the transport of apocarotenoids across biological barriers.

Synthesis of Modified Carotenoids with Enhanced Antioxidant Potency

The demonstrated utility of 8'-apo-beta-carotenol as a precursor for Caro-Trolox, which exhibited a 4.7-fold improvement in DPPH radical scavenging over beta-apo-8'-carotenoic acid (EC50 26.2 µM vs. 122 µM) [1], positions this compound as a valuable building block for novel antioxidant design. Researchers aiming to create carotenoid-based antioxidants with phenolic moieties can leverage the hydroxyl group of 8'-apo-beta-carotenol for esterification reactions, a synthetic route not available to the aldehyde or acid analogs. This opens pathways for developing functional food ingredients or pharmaceutical leads with tailored antioxidant profiles.

Biochemical Probing of Apocarotenoid Cleavage Enzymes

The specific activity of 8'-apo-beta-carotenoid 14',13'-cleaving dioxygenase on 8'-apo-beta-carotenol, but not on beta-carotene [1], establishes this compound as a crucial substrate for enzymology studies. Researchers investigating the function, structure, or inhibition of this dioxygenase can use 8'-apo-beta-carotenol to assay enzyme activity, study reaction mechanisms, or screen for modulators. This specificity ensures that experimental results are not confounded by activity on the more common beta-carotene substrate.

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